1-(4-methylbenzyl)-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the indole ring system, possibly through a Fischer indole synthesis or some other method, followed by various functional group interconversions to install the benzyl and hydrazone groups .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole ring system, with a benzyl group substituted at the 1-position and a hydrazone group substituted at the 3-position .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the reaction conditions and the specific reagents used. The benzyl and hydrazone groups could potentially be modified through various organic reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its degree of crystallinity, its solubility in various solvents, and its melting and boiling points .Wissenschaftliche Forschungsanwendungen
Selective Carbonic Anhydrase Inhibitors
Compounds structurally related to 1-(4-methylbenzyl)-1H-indole-2,3-dione have been investigated for their potential as selective inhibitors of carbonic anhydrases, enzymes involved in various physiological and pathological processes. A study synthesized derivatives by reacting 5-(un)substituted 1H-indole-2,3-diones with different alkylating agents, resulting in compounds that showed subnanomolar to low nanomolar levels of inhibition against human carbonic anhydrase II. These compounds exhibited high selectivity over other isoenzymes, with the most potent inhibitors showing strong docking within the enzyme active site, suggesting potential applications in designing therapeutic agents targeting specific carbonic anhydrase isoforms for diseases like glaucoma and cancer (Eraslan-Elma et al., 2022).
Antimicrobial Activity
The synthesis and evaluation of novel compounds derived from 1-(4-methylbenzyl)-1H-indole-2,3-dione and related structures have also shown promising antimicrobial properties. One study focused on the synthesis of vanadium(V) complexes based on chlorido-substituted hydrazone compounds, demonstrating significant antimicrobial activity against a range of bacteria and fungi. These findings highlight the potential of such compounds in the development of new antimicrobial agents, with the presence of fluoro groups in the ligands enhancing antibacterial activities (He et al., 2018).
DNA Methylation Inhibition
Exploring the design of biologically active compounds, a study synthesized hydrazones containing various pharmacologically active fragments, including 1,2,4-triazole and indole, aiming to impact tumor DNA methylation levels. This research revealed that some of the synthesized hybrid heterocyclic hydrazones exhibit inhibitory activity against DNA methylation, marking a novel approach in the fight against cancer by potentially regulating gene expression through epigenetic mechanisms (Hovsepyan et al., 2020).
Antioxidant Activities
Compounds related to 1-(4-methylbenzyl)-1H-indole-2,3-dione have been assessed for their antioxidant activities, with specific cis-dioxomolybdenum(VI) complexes demonstrating potential antioxidant properties. These complexes were synthesized and characterized, revealing their ability to scavenge free radicals in the DPPH assay and showing significant cupric reducing antioxidant capacity. This suggests their potential use as antioxidants in pharmaceutical or nutraceutical applications (İLHAN CEYLAN et al., 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[[2,6-dichloro-4-(trifluoromethyl)phenyl]diazenyl]-1-[(4-methylphenyl)methyl]indol-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2F3N3O/c1-13-6-8-14(9-7-13)12-31-19-5-3-2-4-16(19)20(22(31)32)29-30-21-17(24)10-15(11-18(21)25)23(26,27)28/h2-11,32H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHCBDZMFZLUAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2O)N=NC4=C(C=C(C=C4Cl)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.